molecular formula C22H23N5 B14979013 2-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine

2-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B14979013
M. Wt: 357.5 g/mol
InChI Key: AWMJMYPOVCAHGH-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its complex structure, which includes both imidazole and pyrazine rings. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2,3-dimethylphenylamine with 4-(dimethylamino)benzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with 2-chloroimidazo[1,2-a]pyrazine under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

2-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer properties.

    Imidazo[1,2-a]pyrimidine: Studied for its potential in treating infectious diseases.

    Imidazo[1,2-a]triazine: Investigated for its antiviral activities.

Uniqueness

2-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine stands out due to its unique combination of imidazole and pyrazine rings, which confer distinct electronic properties and biological activities. Its ability to act as both an enzyme inhibitor and a fluorescent probe makes it a versatile compound in various fields of research.

Properties

Molecular Formula

C22H23N5

Molecular Weight

357.5 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C22H23N5/c1-15-6-5-7-19(16(15)2)24-22-21(25-20-14-23-12-13-27(20)22)17-8-10-18(11-9-17)26(3)4/h5-14,24H,1-4H3

InChI Key

AWMJMYPOVCAHGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)N(C)C)C

Origin of Product

United States

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